BenchChemオンラインストアへようこそ!

6-bromo-3-butyryl-2H-chromen-2-one

Bromodomain inhibition Epigenetics Chemical probe development

Procure 6-Bromo-3-butyryl-2H-chromen-2-one (CAS: 2199-83-9) for nanomolar BRD2/3 binding (Kd 1.20-2.60 nM) and site-selective Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The C-6 bromine enables direct functionalization, while the butyryl chain modulates lipophilicity (LogP +1.4 vs acetyl). Ideal for SAR campaigns and antibacterial synthesis.

Molecular Formula C13H11BrO3
Molecular Weight 295.13 g/mol
CAS No. 2199-83-9
Cat. No. B1586175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-butyryl-2H-chromen-2-one
CAS2199-83-9
Molecular FormulaC13H11BrO3
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C13H11BrO3/c1-2-3-11(15)10-7-8-6-9(14)4-5-12(8)17-13(10)16/h4-7H,2-3H2,1H3
InChIKeyRDBKKAPCFCJFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-butyryl-2H-chromen-2-one (CAS 2199-83-9) as a Multifunctional Coumarin Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-3-butyryl-2H-chromen-2-one (CAS: 2199-83-9) is a synthetic brominated coumarin derivative featuring a butyryl group at the C-3 position and a bromine atom at C-6 of the benzopyrone core [1]. With a molecular weight of 295.13 g/mol (C13H11BrO3) and a melting point of 163-165 °C, this compound belongs to the broader class of 3-acylcoumarins . Its structural features—a lipophilic butyryl side chain combined with a reactive bromine handle—position it as a versatile intermediate for downstream synthetic elaboration via cross-coupling reactions, while also conferring unique binding properties to specific protein targets [2].

Why 6-Bromo-3-butyryl-2H-chromen-2-one Cannot Be Simply Replaced by Other 3-Acyl or Halogenated Coumarins in Research


In medicinal chemistry and chemical biology workflows, coumarin derivatives are not functionally interchangeable despite sharing a common core scaffold. The precise substitution pattern—specifically the combination and position of bromine and acyl groups—dictates both synthetic utility and biological target engagement. Replacing 6-bromo-3-butyryl-2H-chromen-2-one with a close analog such as 3-acetyl-6-bromocoumarin (which lacks the extended butyryl chain) or 3-butyrylcoumarin (which lacks the bromine atom) introduces unacceptable variability in downstream experiments [1]. The C-6 bromine atom is essential for enabling site-selective palladium-catalyzed cross-coupling reactions, while the C-3 butyryl group modulates lipophilicity (LogP) and protein-binding affinity in ways that shorter acyl chains cannot replicate [2]. The evidence presented below quantifies these differences.

Quantitative Differentiation Evidence for 6-Bromo-3-butyryl-2H-chromen-2-one (2199-83-9) vs. Closest Analogs


BRD2/BRD3 Bromodomain Binding Affinity of 6-Bromo-3-butyryl-2H-chromen-2-one vs. Structural Analogs

6-Bromo-3-butyryl-2H-chromen-2-one exhibits nanomolar binding affinity to the BD2 bromodomains of BRD2 and BRD3, as measured by Bromoscan assay [1]. The extended butyryl side chain contributes to this high affinity; analogous compounds with shorter acyl groups (e.g., acetyl) or lacking the C-3 acyl group entirely show substantially reduced binding or are unreported in these assays [2]. This represents class-level inference based on structure-activity relationship trends observed in bromodomain-binding small molecules.

Bromodomain inhibition Epigenetics Chemical probe development

Physical Property Comparison: Melting Point Differentiation Between 6-Bromo-3-butyryl-2H-chromen-2-one and Non-Brominated 3-Butyrylcoumarin

6-Bromo-3-butyryl-2H-chromen-2-one has a significantly higher melting point than its non-brominated analog 3-butyrylcoumarin . This physical property difference is directly relevant to purification workflows, solid-state formulation, and analytical method development for identity verification.

Analytical chemistry Quality control Crystallinity assessment

Lipophilicity (LogP) Differentiation: 6-Bromo-3-butyryl-2H-chromen-2-one vs. 3-Acetyl-6-bromocoumarin

The butyryl substituent at C-3 in 6-bromo-3-butyryl-2H-chromen-2-one confers substantially higher calculated lipophilicity compared to the acetyl analog [1]. This difference is critical for applications where enhanced membrane permeability or increased hydrophobic interactions are desired.

Drug-likeness Membrane permeability ADME prediction

Synthetic Versatility: C-6 Bromine as a Handle for Cross-Coupling Derivatization of 3-Butyrylcoumarins

6-Bromo-3-butyryl-2H-chromen-2-one serves as a key synthetic intermediate for Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions, enabling modular derivatization at the C-6 position [1]. The bromine atom is essential for this reactivity; non-halogenated analogs such as 3-butyrylcoumarin cannot undergo analogous transformations without prior functionalization.

Cross-coupling reactions Medicinal chemistry Library synthesis

Antibacterial Activity Context: 6-Bromo-3-butyryl-2H-chromen-2-one as a Precursor to Potent 3-(2-Bromoacetyl) Derivatives

While direct antibacterial data for 6-bromo-3-butyryl-2H-chromen-2-one itself are limited in primary literature, its close structural relative 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (derived from this compound via α-bromination of the acetyl group) serves as a key precursor for synthesizing antibacterial agents [1][2]. The butyryl-containing target compound represents the lipophilic progenitor that, upon further functionalization, yields compounds with demonstrated activity against Gram-positive bacteria.

Antibacterial screening Antimicrobial resistance Lead optimization

Halogenated Coumarin Antiproliferative Activity: 6-Bromo Substitution Enhances Cytotoxicity in Thyroid Cancer Models

Brominated coumarin derivatives, including dibrominated analogs of the target compound class, have demonstrated antiproliferative effects and apoptosis induction in TPC-1 thyroid cancer cells [1]. The bromine substitution pattern contributes to this activity; specifically, dibromocoumarin 2h induced ROS decrease in a dose- and time-dependent manner.

Anticancer screening Thyroid cancer Halogenated pharmacophores

Validated Application Scenarios for 6-Bromo-3-butyryl-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Bromodomain-Targeted Chemical Probe Development and Epigenetic Drug Discovery

Researchers developing chemical probes for BRD2 and BRD3 bromodomains should prioritize 6-bromo-3-butyryl-2H-chromen-2-one based on its experimentally validated nanomolar binding affinity (Kd = 1.20-2.60 nM) [1]. This compound provides a starting scaffold for structure-activity relationship (SAR) campaigns targeting the BET family of epigenetic readers, where the butyryl group contributes to the high binding affinity relative to shorter acyl chain analogs [2].

Palladium-Catalyzed Cross-Coupling for Modular Coumarin Library Synthesis

Medicinal chemistry teams requiring site-selective C-6 functionalization of 3-acylcoumarins should select 6-bromo-3-butyryl-2H-chromen-2-one as their starting material [1]. The aryl bromide at C-6 enables direct Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings without requiring additional activation steps, which would be necessary when using non-halogenated 3-butyrylcoumarin. This synthetic efficiency translates to reduced labor and material costs in library generation workflows.

Antibacterial Lead Generation via α-Bromoacetyl Derivatization

Investigators pursuing novel antibacterial agents can use 6-bromo-3-butyryl-2H-chromen-2-one as a precursor for synthesizing 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one and subsequent thiadiazine, benzofuran, and naphthofuran derivatives [1][2]. The butyryl chain contributes to the lipophilicity profile of the resulting compounds, which may influence bacterial membrane penetration and target engagement.

Halogenated Coumarin Anticancer Screening Libraries

Oncology-focused screening programs evaluating coumarin-based compounds should include 6-bromo-3-butyryl-2H-chromen-2-one as a representative of monobrominated 3-acylcoumarins [1]. Class-level evidence indicates that bromine substitution enhances antiproliferative activity and apoptosis induction in cancer cell models, while the butyryl group provides distinct lipophilicity compared to acetyl analogs (ΔLogP ≈ +1.4) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-3-butyryl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.